

High-Impact Synthesis Guide: 4-Bromo-2-methoxybenzamide in Pharmaceutical Development

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Compound of Interest

Compound Name: 4-Bromo-2-methoxybenzamide

CAS No.: 812667-44-0

Cat. No.: B1289623

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Executive Summary & Chemical Profile[1][2][3]

4-Bromo-2-methoxybenzamide represents a "privileged structure" in modern drug discovery—a scaffold capable of serving as a core building block for multiple therapeutic classes, particularly PARP inhibitors, kinase inhibitors, and GPCR ligands. Its utility stems from its orthogonal reactivity:

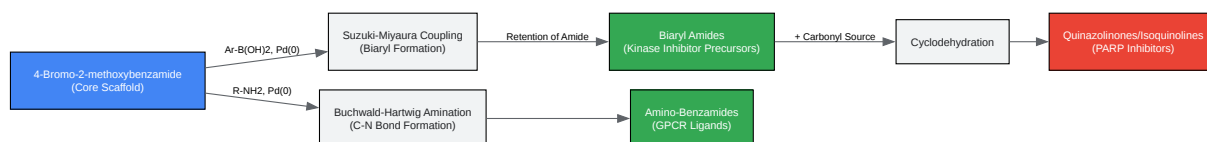
- The Aryl Bromide (C-4): A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]
- The Primary Amide (C-1): A versatile directing group that can be dehydrated to a nitrile, hydrolyzed to an acid, or engaged in cyclodehydration to form heterocycles like quinazolinones.[1]
- The Methoxy Group (C-2): Provides critical solubility and electronic modulation (electron-donating), often serving as a hydrogen-bond acceptor in the final drug target binding pocket. [1]

Physicochemical Data Table

Property	Value	Relevance to Synthesis
Molecular Weight	230.06 g/mol	Ideal fragment size (<300 Da) for Fragment-Based Drug Design (FBDD).[1]
Melting Point	155-159 °C	Crystalline solid; easy to purify via recrystallization.[1]
LogP	~1.8	Moderate lipophilicity; compatible with standard organic solvents (DCM, EtOAc).[1]
pKa (Amide)	~15	Weakly acidic; stable to mild bases used in cross-coupling.[1]

Strategic Reaction Landscape

The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.



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Caption: Divergent synthesis pathways transforming the 4-bromo handle into complex bioactive scaffolds.

Application Note 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of Biaryl Amides (Precursors to Poly-pharmacological Agents).

The Challenge: Amide Interference

Primary amides can coordinate to Palladium, potentially poisoning the catalyst or promoting side reactions (dehydration to nitrile).[1] Furthermore, the ortho-methoxy group creates steric bulk that can slow down transmetallation.[1]

The Solution: Ligand Selection

Use electron-rich, bulky phosphine ligands (e.g., SPhos or XPhos) to facilitate oxidative addition across the C-Br bond while preventing catalyst deactivation by the amide nitrogen.

Validated Protocol

Scale: 1.0 gram (4.35 mmol)

Reagents:

- Substrate: **4-Bromo-2-methoxybenzamide** (1.0 g, 1.0 equiv)
- Coupling Partner: Phenylboronic acid (0.64 g, 1.2 equiv)
- Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (for standard cases)[1]
- Base: K₃PO₄ (2.0 equiv, 1.85 g)
- Solvent: Toluene:Water (10:1 ratio, 10 mL)

Step-by-Step Methodology:

- Inerting: Charge a 50 mL round-bottom flask with the benzamide, boronic acid, and base. Evacuate and backfill with Nitrogen (x3).[1]
- Solvation: Add degassed Toluene/Water mixture.
- Catalyst Addition: Add the Pd catalyst and ligand under a positive stream of nitrogen.[1]

- Reaction: Heat to 90°C for 4–6 hours. Critical Check: Monitor via TLC (EtOAc:Hexane 1:1). The starting material ($R_f \sim 0$.[1]3) should disappear; product is usually more polar.[1]
- Workup: Cool to RT. Dilute with EtOAc (20 mL). Wash with water (10 mL) and Brine (10 mL). [1]
- Purification: Dry organic layer over Na_2SO_4 . Concentrate. Recrystallize from Ethanol or purify via flash chromatography (0-5% MeOH in DCM).

Expected Yield: 85–95%[1]

Application Note 2: Cyclization to Quinazolinones

Objective: Synthesis of PARP-inhibitor-like scaffolds (e.g., Rucaparib analogs).

The amide group in **4-bromo-2-methoxybenzamide** is not just a bystander; it is a "warhead" for heterocycle formation.[1] Following a coupling reaction (as above), the amide can be cyclized.[1]

Mechanism & Protocol

Transformation: Biaryl Amide

Phenanthridinone or Quinazolinone.[1]

Reagents:

- Precursor: 2-Methoxy-biaryl-4-carboxamide (Product from App Note 1).[1]
- Reagent: Thionyl Chloride (SOCl_2) or CDI (Carbonyldiimidazole).[1]
- Solvent: DMF (catalytic) in THF or neat SOCl_2 .[1]

Workflow:

- Activation: Treat the amide with a dehydrating agent (SOCl_2) to form the imidoyl chloride intermediate.[1]

- Cyclization: In the presence of a nucleophile (e.g., an adjacent amine or an external amine followed by ring closure), the system collapses into the thermodynamically stable 6-membered heterocycle.^[1]
- Note on Methoxy Group: In some aggressive Lewis Acid conditions (e.g., BBr₃), the 2-methoxy group can be demethylated to a phenol, allowing for further intramolecular lactonization (coumarin formation).^[1]

Troubleshooting & Expert Tips (E-E-A-T)

Issue	Root Cause	Corrective Action
Low Conversion (Suzuki)	Catalyst poisoning by amide nitrogen. ^[1]	Switch to Pd(dppf)Cl ₂ •DCM or increase temperature to 110°C. Ensure solvent is thoroughly degassed. ^[1]
Hydrolysis of Amide	Base concentration too high or reaction too long. ^[1]	Switch from hydroxide bases (NaOH) to phosphate (K ₃ PO ₄) or carbonate (Cs ₂ CO ₃). ^[1]
Protodebromination	Hydride source present (often from solvent impurities). ^[1]	Use anhydrous, high-grade solvents. ^[1] Avoid isopropanol in the reaction mix. ^[1]

Safety & Handling

- Health Hazard: **4-Bromo-2-methoxybenzamide** is an irritant.^[1] Wear standard PPE (gloves, goggles, lab coat).^[1]
- Reactivity: Avoid contact with strong oxidizers.^[1]
- Storage: Store in a cool, dry place. The compound is stable at room temperature but should be kept away from light to prevent slow debromination over months.^[1]

References

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